![molecular formula C18H21N3O4 B6492835 3-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)carbamoyl]cyclopentane-1-carboxylic acid CAS No. 1354488-61-1](/img/structure/B6492835.png)
3-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)carbamoyl]cyclopentane-1-carboxylic acid
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Overview
Description
The compound “3-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)carbamoyl]cyclopentane-1-carboxylic acid” is a derivative of 4-aminoantipyrine, an amine derivative with multi-functional groups . It has been actively involved in all fields of chemistry . The derivatives of 4-aminoantipyrine have been tested against different biological diseases such as analgesic, anti-inflammatory, and anticancer activity .
Synthesis Analysis
The compound was synthesized by reacting equimolar quantities of 4-aminoantipyrine and benzoylisothiocynate in acetone as a solvent . The reaction was heated at 50 C and stirred for 3 h, giving an orange solution .Molecular Structure Analysis
The compound was characterized by single crystal XRD analysis . The various intermolecular interactions stabilized the supramolecular assembly, including H-bonding and interaction involving π-ring . The quantum parameters of the prepared compound were investigated by utilizing the Def2-SVPD basis set in conjunction with the hybrid method of B3LYP . The HOMO orbitals are located at the hetero atoms, while the LUMO orbitals are located at the benzene ring .Chemical Reactions Analysis
The compound was prepared by reacting 4-aminoantipyrine and benzoylisothiocynate in equimolar ratio . The reaction was heated at 50 C and stirred for 3 h, giving an orange solution .Physical And Chemical Properties Analysis
The compound has a linear formula of C15H18N4OS . Its molecular weight is 302.401 .Scientific Research Applications
Docking and DFT Studies
The compound has been used in Docking, DFT, and structural studies . It was synthesized and characterized by single crystal XRD analysis . The compound showed good binding interaction with Ampicillin-CTX-M-15, with a binding score of -5.26 kcal/mol .
Intermolecular Interactions Analysis
The compound has been used in intermolecular interactions analysis . Hirshfeld surface analysis was performed to probe intermolecular interactions in detail .
Quantum Parameters Investigation
The compound has been used in the investigation of quantum parameters . The quantum parameters of the prepared compound were investigated using the Def2-SVPD basis set in conjunction with the hybrid method of B3LYP .
Extraction and Spectrophotometric Determination of Metal Ions
The compound has found applications in the extraction and spectrophotometric determination of metal ions .
Spectrophotometric Determination in Pharmaceutical Formulations
The compound has been used in the spectrophotometric determination of some species in pharmaceutical formulations .
Catalytic Processes and Wastewater Treatment
The compound has been used in catalytic processes and wastewater treatment .
Mechanism of Action
properties
IUPAC Name |
3-[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)carbamoyl]cyclopentane-1-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O4/c1-11-15(19-16(22)12-8-9-13(10-12)18(24)25)17(23)21(20(11)2)14-6-4-3-5-7-14/h3-7,12-13H,8-10H2,1-2H3,(H,19,22)(H,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RIMHUWAUHYWZQD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC(=O)C3CCC(C3)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-((1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)carbamoyl)cyclopentanecarboxylic acid |
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